3,4-Diaminobenzenesulfonamide Dihydrochloride: A Technical Guide to Chemical Properties and Synthetic Applications in Drug Discovery
3,4-Diaminobenzenesulfonamide Dihydrochloride: A Technical Guide to Chemical Properties and Synthetic Applications in Drug Discovery
As a Senior Application Scientist, I frequently guide research teams through the nuances of utilizing bifunctional building blocks in medicinal chemistry. 3,4-Diaminobenzenesulfonamide dihydrochloride (CAS: 2055119-18-9) is a prime example of a molecule where structural simplicity belies immense synthetic potential. By combining an highly reactive ortho-diamine core with a sulfonamide pharmacophore, this compound serves as a critical precursor for synthesizing advanced heterocyclic inhibitors targeting metalloenzymes and regulated cell death pathways.
This whitepaper provides an in-depth, causality-driven analysis of its physicochemical properties, mechanistic applications, and field-proven synthetic workflows.
Physicochemical Profiling & Structural Dynamics
Understanding the physical state of your starting material is the first step in designing a robust synthetic route. The dihydrochloride (diHCl) salt form is explicitly preferred over the free base (CAS: 2360-20-5) in rigorous laboratory settings due to its enhanced stability. Electron-rich ortho-diamines are highly susceptible to air oxidation, rapidly degrading into dark, insoluble benzoquinone diimines. The protonation of these amines in the diHCl salt drastically lowers their highest occupied molecular orbital (HOMO) energy, effectively shielding the molecule from premature oxidative degradation.
Quantitative Data Summary
| Property | Value | Causality / Experimental Significance |
| Chemical Name | 3,4-Diaminobenzenesulfonamide diHCl | Salt form prevents premature oxidation of the ortho-diamine core. |
| CAS Number | 2055119-18-9 (diHCl salt) | Distinct from the free base (2360-20-5); dictates handling protocols. |
| Molecular Formula | C₆H₁₁Cl₂N₃O₂S | Contains two protonated primary amines and one neutral sulfonamide. |
| Molecular Weight | 260.15 g/mol | Low molecular weight makes it an ideal fragment for drug discovery. |
| Appearance | Off-white to light beige powder | Darkening indicates compromised purity via oxidative degradation. |
| Solubility | Freely soluble in H₂O | Enables aqueous-phase neutralizations and biphasic reaction setups. |
Mechanistic Applications in Drug Discovery
Metalloenzyme Coordination: Carbonic Anhydrase IX/XII Inhibition
The primary sulfonamide group (-SO₂NH₂) acts as a highly efficient Zinc-Binding Group (ZBG). In the hypoxic tumor microenvironment, transmembrane Carbonic Anhydrases (specifically CA IX and CA XII) are heavily upregulated to regulate intracellular pH by catalyzing the hydration of CO₂. By cyclizing the ortho-diamine core of 3,4-diaminobenzenesulfonamide into bulky benzimidazole or quinoxaline derivatives, researchers utilize the "tail approach." The bulky heterocyclic tail fits selectively into the hydrophobic pocket of CA IX, achieving isoform selectivity over off-target cytosolic CA I and CA II ([1]).
Mechanism of CA IX inhibition by sulfonamide derivatives in tumors.
Radical-Trapping Antioxidants: Ferroptosis Inhibition
Beyond metalloenzymes, the ortho-diamine core has been repurposed to target regulated cell death. Breakthrough research and patents from Vanden Berghe et al. have identified 3,4-diaminobenzenesulfonamide derivatives as potent inhibitors of ferroptosis and oxytosis ([2], [3]). By selectively alkylating the diamine nitrogens (e.g., with cyclohexyl and benzyl groups), the molecule functions as a Radical-Trapping Antioxidant (RTA).
The Causality: The electron-rich, substituted diamine system efficiently donates hydrogen atoms to quench lipid hydroperoxyl radicals. This halts the lipid peroxidation chain reaction that drives ferroptotic cell death in ischemia-reperfusion injury and neurodegenerative diseases ([4]).
Divergent synthetic pathways to heterocyclic and cell death inhibitors.
Synthetic Utility & Experimental Workflows
To ensure scientific integrity, the following protocols are designed as self-validating systems . Every step includes the underlying chemical causality to empower researchers to troubleshoot in real-time.
Protocol A: Synthesis of Benzimidazole-5-sulfonamides (CA Inhibitors)
This pathway utilizes an oxidative cyclocondensation strategy to build the benzimidazole core ([5]).
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Liberation of the Free Base: Dissolve 1.0 eq of 3,4-diaminobenzenesulfonamide diHCl in a 1:1 mixture of EtOH/H₂O. Add 2.2 eq of NaHCO₃.
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Causality: The mild base neutralizes the HCl salts without hydrolyzing the sulfonamide. This restores the nucleophilicity of the ortho-diamines required for the subsequent attack.
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Imine Condensation: Add 1.0 eq of the target aromatic aldehyde (e.g., benzaldehyde). Stir at room temperature for 2 hours.
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Oxidative Cyclization: Add 1.2 eq of Sodium Metabisulfite (Na₂S₂O₅) and reflux at 80°C for 4-6 hours.
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Causality: Na₂S₂O₅ acts as a mild oxidant. It drives the cyclization of the intermediate Schiff base into the thermodynamically stable, fully aromatic benzimidazole ring.
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Validation Checkpoint: The reaction is self-validating through a distinct physical change. The initial imine formation yields a brightly colored (yellow/orange) solution. Upon successful oxidative cyclization, the solution transitions to a pale, cloudy suspension as the highly crystalline benzimidazole precipitates. LC-MS analysis will confirm a mass shift corresponding to the loss of 2 Da (oxidation) from the intermediate Schiff base.
Protocol B: Synthesis of Quinoxaline-6-sulfonamides (Ferroptosis Inhibitors)
This pathway relies on the condensation of the diamine with 1,2-dicarbonyl compounds.
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In Situ Neutralization & Buffering: Suspend the diHCl salt in glacial acetic acid. Add 2.2 eq of anhydrous Sodium Acetate (NaOAc).
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Causality: NaOAc buffers the strong HCl, liberating the free amines in situ, while the glacial acetic acid provides the necessary acidic catalysis to activate the carbonyl carbons of the incoming reagent.
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Condensation: Add 1.0 eq of a 1,2-dicarbonyl compound (e.g., benzil). Reflux at 120°C for 3 hours.
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Causality: The formation of the rigid, planar quinoxaline system is entropically favored and highly exothermic, driving the reaction to completion rapidly.
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Validation Checkpoint: Self-validation occurs via Thin Layer Chromatography (TLC). The highly polar starting material (Rf ~ 0.1 in 10% MeOH/DCM) is rapidly consumed and replaced by a highly fluorescent quinoxaline product (Rf ~ 0.6). The extended conjugated aromatic system of the quinoxaline provides this diagnostic fluorescence under 365 nm UV light.
References
- US11312682B2 - Selective inhibitors of carbonic anhydrase Source: Google Patents URL
- US9862678B2 - 3,4-diaminobenzenesulfonamide derivatives for inhibiting cell death Source: Google Patents URL
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Cell death and inflammation research Source: Vanden Berghe Lab URL:[Link]
Sources
- 1. US11312682B2 - Selective inhibitors of carbonic anhydrase - Google Patents [patents.google.com]
- 2. patents.justia.com [patents.justia.com]
- 3. Cell death and inflammation research » vandenberghe lab [vanden-berghe-lab.com]
- 4. US9862678B2 - 3,4-diaminobenzenesulfonamide derivatives for inhibiting cell death - Google Patents [patents.google.com]
- 5. 4-Amino-3-nitrobenzenesulfonamide Research Chemical [benchchem.com]
